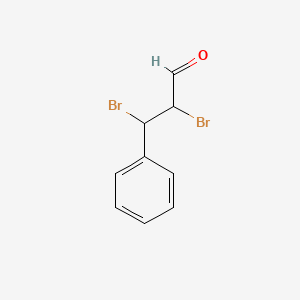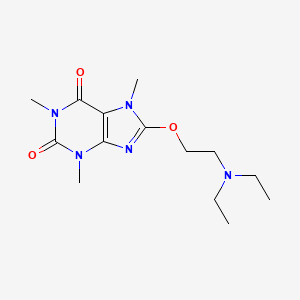
Caffeine, 8-(2-(diethylamino)ethoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Caffeine, 8-(2-(diethylamino)ethoxy)-: is a synthetic derivative of caffeine, a well-known stimulant found in coffee, tea, and various other beverages. This compound is characterized by the addition of a diethylaminoethoxy group to the caffeine molecule, which can potentially alter its pharmacological properties and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of caffeine, 8-(2-(diethylamino)ethoxy)- typically involves the reaction of caffeine with 2-(diethylamino)ethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to ensure the completion of the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and solvents, along with optimized reaction conditions to maximize yield and purity. The final product is then purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: Caffeine, 8-(2-(diethylamino)ethoxy)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the diethylaminoethoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Oxidized derivatives of the caffeine molecule.
Reduction: Reduced forms of the compound, potentially altering the diethylaminoethoxy group.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: In chemistry, caffeine, 8-(2-(diethylamino)ethoxy)- is used as a model compound to study the effects of structural modifications on the pharmacological properties of caffeine derivatives.
Biology: In biological research, this compound is used to investigate its effects on cellular processes and its potential as a tool to modulate biological pathways.
Medicine: In medicine, caffeine, 8-(2-(diethylamino)ethoxy)- is explored for its potential therapeutic applications, including its effects on the central nervous system and its potential use as a stimulant or cognitive enhancer.
Industry: In the industrial sector, this compound may be used in the development of new pharmaceuticals or as an intermediate in the synthesis of other bioactive compounds.
作用机制
The mechanism of action of caffeine, 8-(2-(diethylamino)ethoxy)- involves its interaction with various molecular targets in the body. Like caffeine, it is likely to act as an antagonist of adenosine receptors, leading to increased neuronal activity and stimulation of the central nervous system. The addition of the diethylaminoethoxy group may enhance its ability to cross the blood-brain barrier or alter its binding affinity to adenosine receptors, thereby modifying its pharmacological effects.
相似化合物的比较
Caffeine: The parent compound, known for its stimulant effects.
Theophylline: Another xanthine derivative with bronchodilator properties.
Theobromine: A related compound found in chocolate, with mild stimulant effects.
Uniqueness: Caffeine, 8-(2-(diethylamino)ethoxy)- is unique due to the presence of the diethylaminoethoxy group, which can potentially alter its pharmacokinetics and pharmacodynamics compared to other caffeine derivatives. This structural modification may result in different biological activities and therapeutic potentials.
属性
CAS 编号 |
5426-72-2 |
|---|---|
分子式 |
C14H23N5O3 |
分子量 |
309.36 g/mol |
IUPAC 名称 |
8-[2-(diethylamino)ethoxy]-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C14H23N5O3/c1-6-19(7-2)8-9-22-13-15-11-10(16(13)3)12(20)18(5)14(21)17(11)4/h6-9H2,1-5H3 |
InChI 键 |
CJFBPYHVVXKJQQ-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCOC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


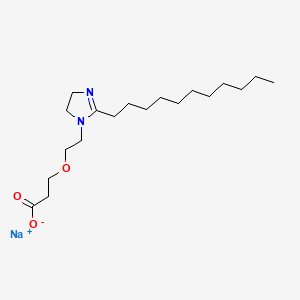
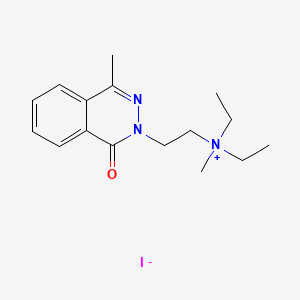
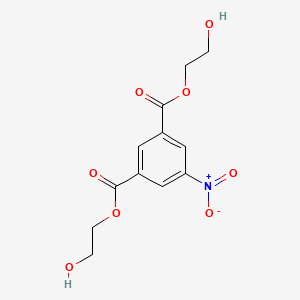
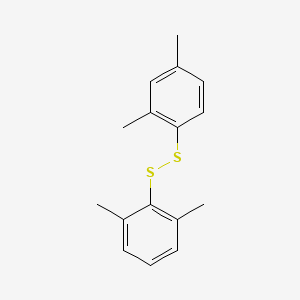
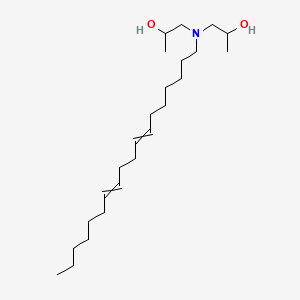
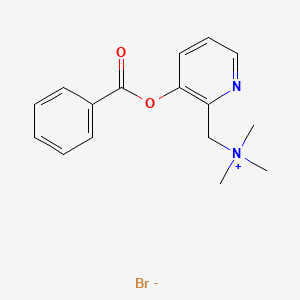

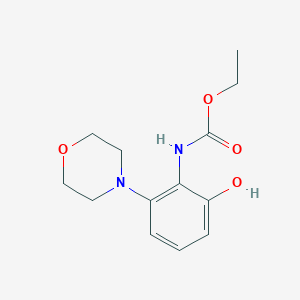
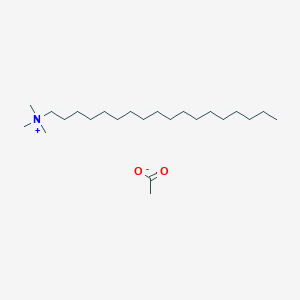
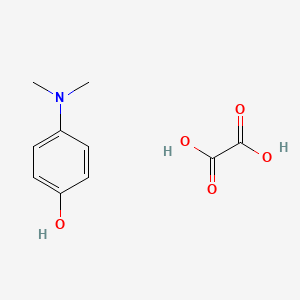

![calcium;2-[(2-aminoethylamino)methyl]-4-dodecylphenolate](/img/structure/B13770714.png)
